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molecular formula C8H6F6N4O B8627542 3-Pyridinecarboxylic acid, 2-amino-4,6-bis(trifluoromethyl)-, hydrazide CAS No. 51076-53-0

3-Pyridinecarboxylic acid, 2-amino-4,6-bis(trifluoromethyl)-, hydrazide

Cat. No. B8627542
M. Wt: 288.15 g/mol
InChI Key: DJYRMRMCRPHYLN-UHFFFAOYSA-N
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Patent
US03993656

Procedure details

A mixture of ethyl 2-amino-4,6-di(trifluoromethyl)-nicotinate (2.55 g., 8.45 mmole), 85% hydrazine hydrate (5 ml.) and isopropanol (5 ml.) is stirred in an oil-bath at 110° C. for 3 hours. On cooling, the dark red solution deposits colorless crystals which are filtered off and washed with a little isopropanol. A second crop of solid is obtained by evaporation of the mother liquors giving a total yield of 1.45 g. (59.6%) of product, m.p. 240°- 243° C. (dec.). Upon recrystallization from isopropanol (25 ml.) there is obtained 1.05 g. (42.8%) of product, m.p. 244°-245° C. (dec.).
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:12]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:10]=[C:9]([C:17]([F:20])([F:19])[F:18])[C:3]=1[C:4](OCC)=[O:5].O.[NH2:22][NH2:23]>C(O)(C)C>[NH2:1][C:2]1[N:12]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:10]=[C:9]([C:17]([F:20])([F:19])[F:18])[C:3]=1[C:4]([NH:22][NH2:23])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
2.55 g
Type
reactant
Smiles
NC1=C(C(=O)OCC)C(=CC(=N1)C(F)(F)F)C(F)(F)F
Name
Quantity
5 mL
Type
reactant
Smiles
O.NN
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
is stirred in an oil-bath at 110° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
On cooling
FILTRATION
Type
FILTRATION
Details
the dark red solution deposits colorless crystals which are filtered off
WASH
Type
WASH
Details
washed with a little isopropanol
CUSTOM
Type
CUSTOM
Details
A second crop of solid is obtained by evaporation of the mother liquors
CUSTOM
Type
CUSTOM
Details
giving a total yield of 1.45 g
CUSTOM
Type
CUSTOM
Details
Upon recrystallization from isopropanol (25 ml.) there
CUSTOM
Type
CUSTOM
Details
is obtained 1.05 g

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
NC1=C(C(=O)NN)C(=CC(=N1)C(F)(F)F)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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